molecular formula C9H11Br2N B13045955 1-(2,5-Dibromophenyl)propan-1-amine

1-(2,5-Dibromophenyl)propan-1-amine

Cat. No.: B13045955
M. Wt: 293.00 g/mol
InChI Key: NSOJMGIBNKXNMP-UHFFFAOYSA-N
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Description

1-(2,5-Dibromophenyl)propan-1-amine is an organic compound with the molecular formula C9H11Br2N It is characterized by the presence of a propan-1-amine group attached to a dibromophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dibromophenyl)propan-1-amine typically involves the bromination of phenylpropan-1-amine. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. The reaction is usually carried out under controlled temperature conditions to ensure the selective bromination at the 2 and 5 positions of the phenyl ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dibromophenyl)propan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in the formation of less brominated derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibromo-phenylpropanone, while reduction could produce mono-brominated or non-brominated phenylpropan-1-amine derivatives.

Scientific Research Applications

1-(2,5-Dibromophenyl)propan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,5-Dibromophenyl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form halogen bonds with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dibromophenyl)propan-1-amine
  • 1-(3,5-Dibromophenyl)propan-1-amine
  • 1-(2,5-Dichlorophenyl)propan-1-amine

Uniqueness

1-(2,5-Dibromophenyl)propan-1-amine is unique due to the specific positioning of the bromine atoms on the phenyl ring. This positioning can significantly influence the compound’s reactivity and interactions with other molecules, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H11Br2N

Molecular Weight

293.00 g/mol

IUPAC Name

1-(2,5-dibromophenyl)propan-1-amine

InChI

InChI=1S/C9H11Br2N/c1-2-9(12)7-5-6(10)3-4-8(7)11/h3-5,9H,2,12H2,1H3

InChI Key

NSOJMGIBNKXNMP-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=CC(=C1)Br)Br)N

Origin of Product

United States

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